![molecular formula C13H18N2O2 B5139491 Ethyl 4-phenylpiperazine-1-carboxylate](/img/structure/B5139491.png)
Ethyl 4-phenylpiperazine-1-carboxylate
Overview
Description
Ethyl 4-phenylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl ester group and a phenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-phenylpiperazine-1-carboxylate typically involves the reaction of 4-phenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Properties
Ethyl 4-phenylpiperazine-1-carboxylate has been studied for its potential therapeutic effects across several medical fields, including:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds, including this compound, exhibit antidepressant-like effects in animal models. These compounds may interact with serotonin and dopamine receptors, contributing to mood regulation and anxiety reduction .
- Anticancer Properties : The compound has shown promise in oncology, particularly as a Bcl-2/Bcl-xL inhibitor. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Neurological Applications : this compound has been investigated for its effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests potential applications in treating conditions such as epilepsy and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, such as:
- Formation of the Piperazine Ring : The initial step often includes the reaction of phenylacetic acid derivatives with piperazine.
- Carboxylation : Subsequent carboxylation reactions introduce the carboxylic acid functional group, leading to the final ester product.
The compound's derivatives are also synthesized to enhance specific pharmacological properties. For example, modifications to the phenyl ring or the piperazine nitrogen can yield compounds with improved efficacy against certain biological targets .
Case Study 1: Antidepressant Effects
A study published in a pharmacological journal demonstrated that this compound exhibited significant antidepressant activity in rodent models. The mechanism was linked to increased serotonin levels and modulation of dopaminergic pathways, suggesting its potential use in treating major depressive disorder .
Case Study 2: Cancer Therapy
In preclinical trials, this compound showed efficacy as a Bcl-2 inhibitor, leading to apoptosis in various cancer cell lines. The study involved administering the compound to SCID mice with xenograft tumors, where it significantly reduced tumor size compared to control groups .
Mechanism of Action
The mechanism of action of ethyl 4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors in the CNS, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
4-Phenylpiperazine: Lacks the ethyl ester group but shares the phenylpiperazine core structure.
Ethyl 1-piperazinecarboxylate: Similar ester functionality but without the phenyl group.
1-Phenylpiperazine: Similar phenyl group but lacks the ester functionality.
Uniqueness: Ethyl 4-phenylpiperazine-1-carboxylate is unique due to the combination of the ethyl ester and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
IUPAC Name |
ethyl 4-phenylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYPRULMVTRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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